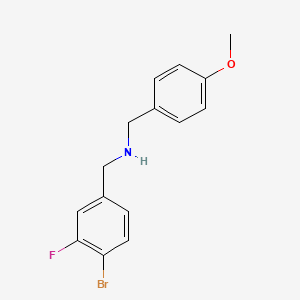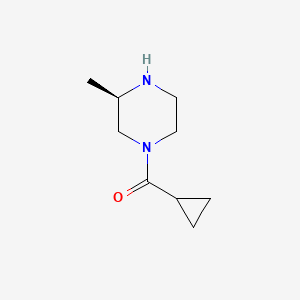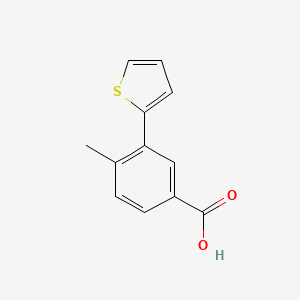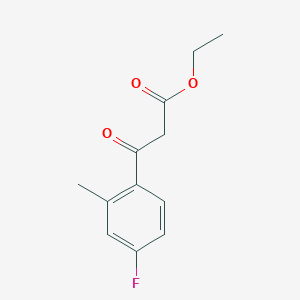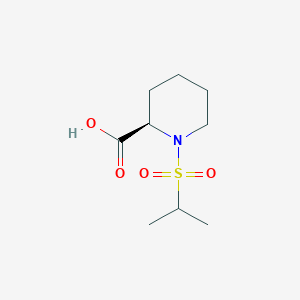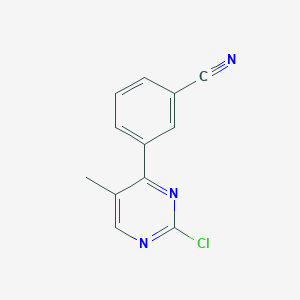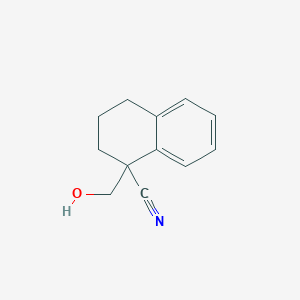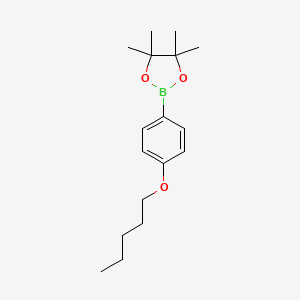
5-(2-Fluoro-4-methoxyphenyl)-1H-tetrazole
Overview
Description
5-(2-Fluoro-4-methoxyphenyl)-1H-tetrazole is a chemical compound that has been studied for various applications. It has been characterized as a PET imaging ligand for metabotropic glutamate receptor 2 . This receptor is a therapeutic target for the treatment of several neuropsychiatric disorders and conditions .
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction technique . The title compound crystallizes in the orthorhombic crystal system of P-2 1 2 1 2 1 space group . The molecular geometry and vibrational frequencies (FT-IR) of the title compound have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set and compared with the experimental data .Scientific Research Applications
Results or Outcomes
The accumulation of the radioligand in these regions of interest was reduced with pretreatment of mGluR2 NAMs, revealing a time-dependent drug effect of the blocking agents. In a nonhuman primate, the radioligand selectively accumulated in mGluR2-rich regions, especially in different cortical areas, putamen, thalamus, and hippocampus, resulting in high-contrast brain images .
2. Synthesis of Novel Chalcones for Leishmaniasis Treatment
Results or Outcomes
Given the known antiparasitic properties of halogenated chalcones, this novel compound is suitable for antileishmanial activity study .
3. PET Imaging Ligand for Metabotropic Glutamate Receptor 2
Results or Outcomes
The accumulation of the radioligand in these regions of interest was reduced with pretreatment of mGluR2 NAMs, revealing a time-dependent drug effect of the blocking agents. In a nonhuman primate, the radioligand selectively accumulated in mGluR2-rich regions, especially in different cortical areas, putamen, thalamus, and hippocampus, resulting in high-contrast brain images .
4. Synthesis of Novel Chalcones for Leishmaniasis Treatment
Results or Outcomes
Given the known antiparasitic properties of halogenated chalcones, this novel compound is suitable for antileishmanial activity study .
5. PET Imaging Ligand for Metabotropic Glutamate Receptor 2
Results or Outcomes
The accumulation of the radioligand in these regions of interest was reduced with pretreatment of mGluR2 NAMs, revealing a time-dependent drug effect of the blocking agents. In a nonhuman primate, the radioligand selectively accumulated in mGluR2-rich regions, especially in different cortical areas, putamen, thalamus, and hippocampus, resulting in high-contrast brain images .
6. Synthesis of Novel Chalcones for Leishmaniasis Treatment
Results or Outcomes
Given the known antiparasitic properties of halogenated chalcones, this novel compound is suitable for antileishmanial activity study .
Safety And Hazards
properties
IUPAC Name |
5-(2-fluoro-4-methoxyphenyl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4O/c1-14-5-2-3-6(7(9)4-5)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCUWHWUUNHDLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NNN=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluoro-4-methoxyphenyl)-1H-tetrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




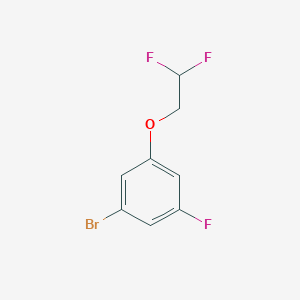
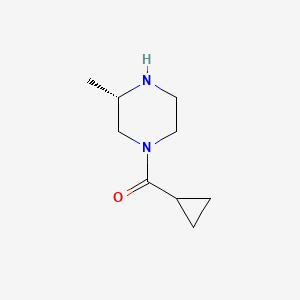


![tert-Butyl 4-{[(cyclopropylmethyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B1405917.png)
